4-[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]-4-oxobutanoic acid
Description
4-[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]-4-oxobutanoic acid is a synthetic organic compound that features a thiazolidine ring, a bromophenyl group, and a butanoic acid moiety
Properties
IUPAC Name |
4-[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3S/c14-10-3-1-9(2-4-10)13-15(7-8-19-13)11(16)5-6-12(17)18/h1-4,13H,5-8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITZZSLUJPMGOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)CCC(=O)O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]-4-oxobutanoic acid typically involves the following steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting 4-bromobenzaldehyde with cysteine in the presence of a suitable catalyst under reflux conditions. The reaction forms a thiazolidine intermediate.
Introduction of the Butanoic Acid Moiety: The intermediate is then reacted with succinic anhydride in the presence of a base such as pyridine to introduce the butanoic acid group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazolidine ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the butanoic acid moiety can be reduced to form alcohols.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a suitable solvent like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]-4-oxobutanoic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has been studied for its potential as an antimicrobial and anticancer agent. The thiazolidine ring is known for its biological activity, and the presence of the bromophenyl group can enhance its interaction with biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The biological activity of 4-[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]-4-oxobutanoic acid is primarily due to its ability to interact with various molecular targets. The thiazolidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromophenyl group can enhance binding affinity through hydrophobic interactions and halogen bonding.
Comparison with Similar Compounds
Similar Compounds
4-[2-(4-chlorophenyl)-1,3-thiazolidin-3-yl]-4-oxobutanoic acid: Similar structure but with a chlorine atom instead of bromine.
4-[2-(4-fluorophenyl)-1,3-thiazolidin-3-yl]-4-oxobutanoic acid: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 4-[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]-4-oxobutanoic acid can significantly influence its reactivity and biological activity compared to its chloro and fluoro analogs. Bromine’s larger size and different electronic properties can lead to unique interactions with biological targets and different reactivity in chemical reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
